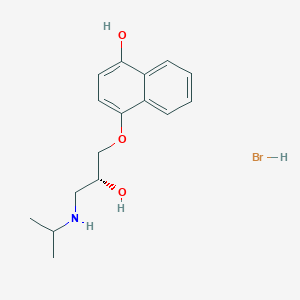
(R)-4-Hydroxy Propranolol Hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-4-Hydroxy Propranolol Hydrobromide is a derivative of propranolol, a non-selective beta-adrenergic receptor antagonist. This compound is particularly interesting due to its enantiomeric form, which can exhibit different pharmacological properties compared to its racemic mixture. Propranolol itself is widely used in the treatment of cardiovascular diseases, anxiety, and other conditions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Hydroxy Propranolol Hydrobromide typically involves the resolution of racemic propranolol followed by selective hydroxylation. One common method involves the use of Candida antarctica Lipase B (CALB) for the kinetic resolution of propranolol precursors . This biocatalytic approach allows for the isolation of enantiomerically pure ®-propranolol, which can then be hydroxylated to form ®-4-Hydroxy Propranolol. The hydrobromide salt is formed by reacting the hydroxylated product with hydrobromic acid.
Industrial Production Methods
Industrial production of ®-4-Hydroxy Propranolol Hydrobromide often employs continuous flow synthesis techniques to enhance efficiency and yield . This method involves the reaction of epoxide intermediates with isopropylamine under controlled conditions, followed by hydroxylation and salt formation.
化学反应分析
Types of Reactions
®-4-Hydroxy Propranolol Hydrobromide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols.
科学研究应用
®-4-Hydroxy Propranolol Hydrobromide has a wide range of scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of other enantiomerically pure compounds.
Industry: It is used in the development of pharmaceuticals and as a reference standard in analytical chemistry.
作用机制
The mechanism of action of ®-4-Hydroxy Propranolol Hydrobromide involves its interaction with beta-adrenergic receptors. By blocking these receptors, the compound inhibits the effects of catecholamines such as adrenaline and noradrenaline . This results in decreased heart rate, reduced myocardial contractility, and lower blood pressure. Additionally, the compound can cross the blood-brain barrier, affecting central adrenergic activity and reducing symptoms of anxiety .
相似化合物的比较
Similar Compounds
Propranolol: The racemic mixture of propranolol is widely used in clinical practice.
Alprenolol: Another beta-blocker with similar pharmacological properties.
Pindolol: Known for its partial agonist activity at beta-adrenergic receptors.
Carazolol: A beta-blocker with high affinity for beta-adrenergic receptors.
Metoprolol: A selective beta-1 adrenergic receptor antagonist.
Uniqueness
®-4-Hydroxy Propranolol Hydrobromide is unique due to its enantiomeric purity and specific pharmacological profile. Unlike the racemic mixture, the ®-enantiomer exhibits distinct biological activities, making it valuable for targeted therapeutic applications .
属性
分子式 |
C16H22BrNO3 |
|---|---|
分子量 |
356.25 g/mol |
IUPAC 名称 |
4-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-ol;hydrobromide |
InChI |
InChI=1S/C16H21NO3.BrH/c1-11(2)17-9-12(18)10-20-16-8-7-15(19)13-5-3-4-6-14(13)16;/h3-8,11-12,17-19H,9-10H2,1-2H3;1H/t12-;/m1./s1 |
InChI 键 |
LHTJAZGMMZLACD-UTONKHPSSA-N |
手性 SMILES |
CC(C)NC[C@H](COC1=CC=C(C2=CC=CC=C21)O)O.Br |
规范 SMILES |
CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)O)O.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


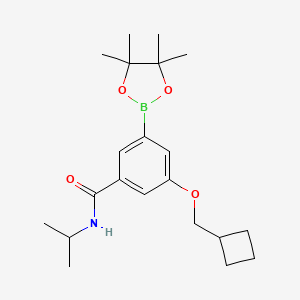

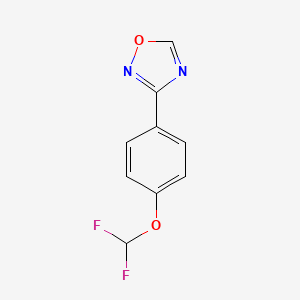
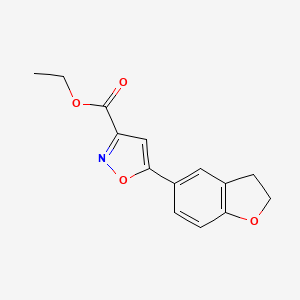
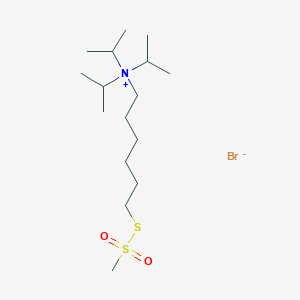
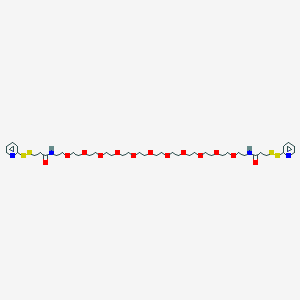
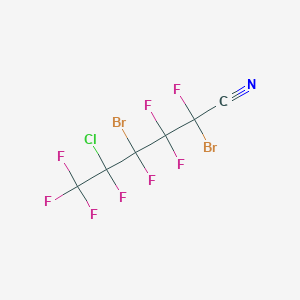
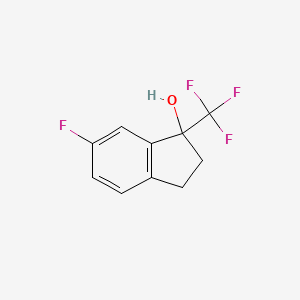
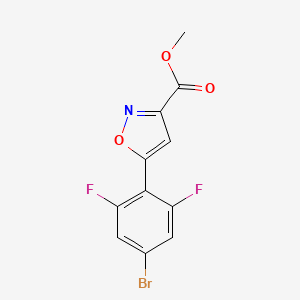
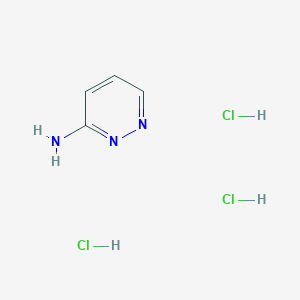


![1-Propanaminium, N,N,N-trimethyl-2,3-bis[(1-oxohexadecyl)oxy]-](/img/structure/B13717543.png)
![[[2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetyl]amino]azanium;chloride](/img/structure/B13717564.png)
